Thiophene, 2-(2-pyrrolyl)-

Description

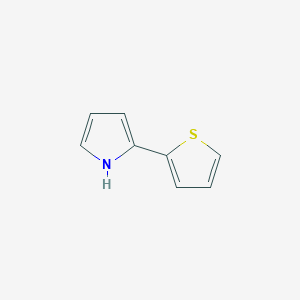

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMGRZQOXNTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89761-73-9 | |

| Record name | 1H-Pyrrole, 2-(2-thienyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89761-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10200675 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52707-46-7 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052707467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Electronic Structure and Photophysical Phenomena

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations are fundamental in determining the properties of a molecule in both its stable ground state and its electronically excited states.

Density Functional Theory (DFT) is a widely used computational method to investigate the relationship between the geometry and electronic aspects of a molecule. acs.org For thiophene-pyrrole systems, DFT calculations, often employing functionals like B3LYP or MPW1PW91 with basis sets such as 6-31G(d,p), are used to optimize the molecular structure. nih.govnih.gov These studies focus on key geometric parameters like bond lengths, bond angles, and, crucially, the dihedral angle between the thiophene (B33073) and pyrrole (B145914) rings. This angle determines the planarity of the molecule, which significantly influences its conjugation and electronic properties. nih.gov For instance, in related planar molecules, dihedral angles have been calculated to be as small as 0.006°, indicating a high degree of planarity. nih.gov The optimized geometry is the foundation for further calculations, as the absence of negative vibrational frequencies in the output confirms that the structure is a true energy minimum. nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for Thiophene-Pyrrole Systems This table provides an illustrative example of typical geometric parameters calculated for planar thiophene-pyrrole based structures using DFT methods.

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (Φ) | The twist angle between the thiophene and pyrrole rings. | 0.006° - 0.500° nih.gov |

| C-C Bond Length (inter-ring) | The length of the single bond connecting the two aromatic rings. | ~1.45 Å |

| C=C Bond Length (intra-ring) | The length of the double bonds within the thiophene or pyrrole rings. | ~1.37 - 1.42 Å |

| C-S Bond Length (thiophene) | The length of the carbon-sulfur bonds within the thiophene ring. | ~1.72 Å |

| C-N Bond Length (pyrrole) | The length of the carbon-nitrogen bonds within the pyrrole ring. | ~1.38 Å |

Note: Specific values can vary based on the exact molecule, substituents, and the level of theory (functional and basis set) used.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying excited-state properties. acs.orgscience.gov It is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital without changing the molecular geometry, and their corresponding oscillator strengths (f), a measure of the probability of a given electronic transition. researchgate.netrsc.org These calculations are essential for interpreting UV-visible absorption spectra. researchgate.net For example, in studies of similar thiophene-based chromophores, TD-DFT calculations have been used to predict the maximum absorption wavelength (λmax) and assign the electronic transitions, such as the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govrsc.org The choice of functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the results, and outcomes are often compared against experimental data to select the most appropriate functional. acs.orgnih.gov

Table 2: Illustrative TD-DFT Calculated Photophysical Properties for Thiophene-Pyrrole Based Chromophores

| Functional/Basis Set | Excitation Energy (eV) | Oscillator Strength (f) | λmax (nm) | Major Transition Contribution |

| B3LYP/6-31G(d,p) | 2.34 rsc.org | > 0.01 rsc.org | ~530 rsc.org | HOMO → LUMO rsc.org |

| MPW1PW91/6-31G(d,p) | ~1.71 nih.gov | > 0.01 | ~719 nih.gov | HOMO → LUMO |

| CAM-B3LYP/6-311G(d,p) | ~2.50 | > 0.01 | ~496 | HOMO → LUMO |

Note: These values are representative and sourced from studies on various thiophene-pyrrole derivatives. The specific values for Thiophene, 2-(2-pyrrolyl)- would require a dedicated calculation.

For a more accurate description of photochemical processes, especially those involving charge transfer or multiple electronic states, advanced ab initio methods are employed. Methods like the second-order algebraic diagrammatic construction [ADC(2)] and second-order Møller-Plesset perturbation theory (MP2), often with resolution-of-identity (RI) approximations for computational efficiency, provide a higher level of theory than standard TD-DFT. researchgate.netacs.org These methods are particularly valuable for elucidating complex photochemical pathways, such as photoisomerization or the formation of twisted intramolecular charge-transfer (TICT) states. researchgate.netuni-heidelberg.de For instance, studies on vinylene-linked thiophene-pyrrole systems have used RI-MP2 and RI-ADC(2) to explore different isomerization pathways and identify minimum-energy conical intersections, which are critical points where the molecule can efficiently switch between electronic states. researchgate.net Such high-level calculations are crucial for understanding phenomena like dual fluorescence, which has been investigated in thiophene-based donor-acceptor molecules. uni-heidelberg.de

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic transitions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The HOMO and LUMO are the key orbitals involved in electronic transitions. The HOMO can be considered the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. libretexts.org In computational studies of thiophene-pyrrole systems, the spatial distribution of the electron density for these orbitals is analyzed. acs.orgresearchgate.net This analysis reveals the nature of the electronic transition; for example, if the HOMO is localized on the pyrrole ring and the LUMO on the thiophene ring, a photoinduced charge transfer from pyrrole to thiophene is indicated. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (E_g), a critical parameter that correlates with the molecule's electronic excitability and chemical reactivity. acs.org A smaller energy gap generally implies that the molecule can be excited by lower-energy light. researchgate.net

Table 3: Representative FMO Analysis Data for Thiophene-Pyrrole Based Systems

| Molecule Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_g) (eV) |

| Reference Thiophene-Pyrrole | -5.86 nih.gov | -3.63 nih.gov | 2.23 nih.gov |

| Substituted Derivative 1 | -5.58 nih.gov | -3.63 nih.gov | 1.95 nih.gov |

| Substituted Derivative 2 | -5.95 nih.gov | -3.77 nih.gov | 2.18 nih.gov |

Note: Values are taken from a comparative study on a reference molecule and its derivatives to illustrate the range and effect of modification. nih.gov E_g = E_LUMO - E_HOMO.

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. scielo.org.za These values are fundamental indicators of a molecule's ability to participate in redox processes. Computationally, IP and EA can be estimated in two primary ways. The first is through Koopmans' theorem, which approximates IP as the negative of the HOMO energy (IP ≈ -E_HOMO) and EA as the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.net A more accurate method involves calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). scielo.org.zaresearchgate.net These parameters are vital for designing materials for electronic applications, as they relate to the energy barriers for hole and electron injection, respectively. researchgate.net

Table 4: Calculated Ionization Potential (IP) and Electron Affinity (EA) for a Representative Thiophene-Pyrrole System

| Parameter | Calculation Method | Typical Value (eV) |

| Ionization Potential (IP) | Energy Difference (E_cation - E_neutral) | 6.51 nih.gov |

| Electron Affinity (EA) | Energy Difference (E_neutral - E_anion) | 2.99 nih.gov |

| Ionization Potential (IP) | Koopmans' Theorem (-E_HOMO) | 5.86 nih.gov |

| Electron Affinity (EA) | Koopmans' Theorem (-E_LUMO) | 3.63 nih.gov |

Note: The values are for a reference molecule from a comparative study to illustrate the concepts. nih.gov The energy difference method is generally considered more accurate than the approximation from Koopmans' theorem.

Analysis of Intramolecular Charge Transfer (ICT) and π-Conjugation

The molecule's structure allows for significant intramolecular charge transfer (ICT), a phenomenon that can be heavily influenced by substituents and the surrounding environment. In donor-acceptor substituted derivatives of thienylpyrroles, the conjugated system acts as a strong π-electron donor. scientific.net The introduction of electron-withdrawing groups, such as a dicyanovinyl moiety or a phenylazo group with nitro substituents, can dramatically enhance the ICT character. scientific.netacs.org This enhancement leads to a decrease in the intramolecular charge transfer values observed in UV-visible spectra. scientific.net

The ICT nature of these molecules is also evident in their solvatochromic behavior, where the absorption and emission wavelengths shift in response to solvent polarity. researchgate.net For instance, certain azo dyes derived from thienylpyrrole exhibit significant solvatochromic shifts, indicating a change in the electronic distribution upon excitation. scientific.netresearchgate.net This behavior underscores the potential of these compounds in applications like nonlinear optics, where large changes in dipole moment upon excitation are desirable. scientific.netacs.org Theoretical calculations, such as those employing Density Functional Theory (DFT), have been used to understand and predict these charge transfer phenomena, corroborating experimental observations of electronic interactions and fluorescence quenching in donor-acceptor systems. researchgate.net The π-π conjugation effect is a key factor in designing polypyrrole derivatives with tailored optical absorption and electrochemical properties. mdpi.com

Conformational Analysis and Rotational Barriers

The relative orientation of the thiophene and pyrrole rings in 2-(2-thienyl)-1H-pyrrole is a critical determinant of its electronic and photophysical properties. Computational studies have been instrumental in elucidating the conformational landscape and the energy barriers associated with the rotation around the C-C bond connecting the two heterocyclic rings.

The torsional or dihedral angle between the planes of the thiophene and pyrrole rings directly impacts the degree of π-conjugation. A planar conformation maximizes orbital overlap, leading to a more delocalized electronic system, whereas a twisted conformation disrupts this conjugation. This disruption can weaken the electronic communication between the rings. researchgate.net

Computational analyses, using methods such as ab initio Hartree-Fock (HF/6-31G(d)), Møller-Plesset perturbation theory (MP2/6-31G(d)), and Density Functional Theory (B3LYP/6-31G(d)), have been employed to study these conformational preferences. acs.org For 2-(2-thienyl)pyrrole, the calculations reveal that the minimum energy conformations are not planar but are characterized by a "gauche" structure. acs.org The introduction of substituents, particularly on the nitrogen of the pyrrole ring or at the 3-position, can further influence these torsional angles due to steric effects, leading to a greater distortion from planarity and consequently altering the electronic properties. researchgate.netacs.org For example, N-methylation leads to a larger deviation from planarity in the minimum energy conformations. acs.org In polymers derived from these monomers, such as poly(2-(2-thienyl)-1H-pyrrole), changes in ring coplanarity during doping and dedoping processes are responsible for their electrochromic behavior. researchgate.net

Computational studies have identified two primary minimum energy conformations for 2-(2-thienyl)pyrrole: anti-gauche and syn-gauche. acs.org These conformers correspond to different relative orientations of the sulfur and nitrogen heteroatoms. The anti-gauche conformer is generally found to be the global minimum, being slightly more stable than the syn-gauche conformer. acs.org

The energy barriers separating these rotational isomers are relatively small. Calculations at the HF and MP2 levels suggest barriers of approximately 1.7 and 1.3 kcal/mol, respectively. acs.org These low rotational barriers indicate that, at room temperature, the molecule can easily interconvert between its different conformational states. This dynamic behavior is supported by EPR spectroscopy of a related radical cation, which shows a symmetric spectrum indicative of fast interconversion between conformers. acs.org

However, substitution can alter these energetics. For N-methyl-2-(2-thienyl)pyrrole, the energy barrier between the two minimum energy conformations becomes almost negligible, suggesting even more facile rotation. acs.org

Table 1: Calculated Rotational Barriers and Dihedral Angles for 2-(2-thienyl)pyrrole and Derivatives

| Compound | Method | Conformation | Relative Energy (kcal/mol) | Inter-ring Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |

| 2-(2-thienyl)pyrrole | HF/6-31G(d) | anti-gauche | 0.0 | - | ~1.7 | acs.org |

| syn-gauche | >0.0 | - | ~1.7 | acs.org | ||

| MP2/6-31G(d) | anti-gauche | 0.0 | - | ~1.3 | acs.org | |

| syn-gauche | >0.0 | - | ~1.3 | acs.org | ||

| N-methyl-2-(2-thienyl)pyrrole | MP2/6-31G(d) | anti-gauche | - | 135 | Almost negligible | acs.org |

| syn-gauche | - | 68 | Almost negligible | acs.org |

Excited State Dynamics and Photochemical Pathways

The absorption of light by 2-(2-pyrrolyl)thiophene and its derivatives can trigger a cascade of events, including isomerization and relaxation through various electronic states. Understanding these photochemical pathways is crucial for applications in photoswitching and materials science.

Photoisomerization, particularly the interconversion between E (trans) and Z (cis) isomers, is a key photochemical process for vinylene-linked thiophene-pyrrole systems. bohrium.com Theoretical studies on model compounds like 1-(2-pyrrolyl)-2-(2-thienyl)ethylene show that upon photoexcitation, the molecule can undergo E → Z isomerization. bohrium.com This process is often mediated by the excited triplet state. bohrium.com The photochemical behavior of simple heterocyclic compounds like furan (B31954), thiophene, and pyrrole can be complex and distinct. netsci-journal.com While thiophene derivatives are known to undergo photoisomerization, often proposed to proceed via a "Dewar" intermediate from the excited singlet state, unsubstituted pyrrole tends to decompose upon irradiation. netsci-journal.com However, specific derivatives of these heterocycles can exhibit E/Z photoisomerization, which is a fundamental reaction in various photoswitchable molecules. researchgate.netaip.org

Non-radiative decay from an excited electronic state back to the ground state often proceeds through conical intersections (CIs), which are points of degeneracy between two electronic potential energy surfaces. These CIs act as efficient funnels for ultrafast relaxation. bohrium.com

For vinylene-linked thiophene-pyrrole systems, theoretical investigations have identified minimum-energy conical intersection (MECI) structures that facilitate the decay process. bohrium.com These MECIs can be categorized into types such as "closed-ring" and "twisted-pyramidalized" structures. bohrium.com The accessibility of these pathways can depend on the starting isomer; for example, relaxation through closed-ring MECIs may only be accessible from the cis isomer. bohrium.com

Biradical intermediates can also play a role, particularly in reactions proceeding through the triplet state. netsci-journal.com Semi-empirical calculations on furan, a related five-membered heterocycle, suggest that its triplet state can form a biradical intermediate, leading to the formation of cyclopropenyl derivatives. netsci-journal.com While similar pathways are less favorable for thiophene, the specific electronic structure of 2-(2-pyrrolyl)thiophene and its derivatives will dictate the involvement of such intermediates in their photoreactions. netsci-journal.com The dynamics of these processes, including bond elongation and ring puckering, can occur on a femtosecond timescale. dtu.dk

Reactivity Profiles and Mechanistic Studies of Thiophene, 2 2 Pyrrolyl

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Rates

The linked pyrrole (B145914) and thiophene (B33073) rings in Thiophene, 2-(2-pyrrolyl)- exhibit high reactivity towards electrophiles, significantly greater than that of benzene. uomustansiriyah.edu.iqonlineorganicchemistrytutor.com This heightened reactivity is attributed to the ability of the heteroatoms (nitrogen in pyrrole and sulfur in thiophene) to stabilize the cationic intermediates formed during electrophilic attack through resonance. vpscience.orgmatanginicollege.ac.in

Electrophilic substitution predominantly occurs at the α-positions (C2 and C5) of both the pyrrole and thiophene rings, as these positions lead to more stable carbocation intermediates. onlineorganicchemistrytutor.commatanginicollege.ac.inwikipedia.org Specifically, the pyrrole ring is generally more reactive than the thiophene ring towards electrophiles. clockss.org This is due to the greater ability of the nitrogen atom in pyrrole to delocalize the positive charge of the intermediate sigma complex compared to the sulfur atom in thiophene. clockss.org Consequently, electrophilic attack is most likely to occur at the C5 position of the pyrrole ring. If this position is blocked, the reaction will then favor the C2 position of the thiophene ring.

The presence of activating or deactivating groups on either ring can influence the regioselectivity and reaction rates. Electron-donating groups enhance the reactivity and direct incoming electrophiles, while electron-withdrawing groups decrease reactivity. uoanbar.edu.iq For instance, the formylation and trifluoroacetylation of 2-(2-thienyl)pyrroles result in substitution primarily on the more reactive pyrrole ring. clockss.org

| Electrophile | Major Product(s) | Reference |

|---|---|---|

| Nitration (HNO3/Ac2O) | Substitution on the pyrrole ring, primarily at the 5-position. | wikipedia.org |

| Halogenation (NCS, NBS, Br2) | Substitution on the pyrrole ring, primarily at the 5-position. | wikipedia.org |

| Friedel-Crafts Acylation | Substitution on the pyrrole ring. | uomustansiriyah.edu.iq |

Nucleophilic Substitution Reactivity Considerations

Generally, five-membered aromatic heterocycles like pyrrole and thiophene are resistant to nucleophilic aromatic substitution. quimicaorganica.org This is because the electron-rich nature of the rings repels incoming nucleophiles, and the potential anionic intermediates are not well-stabilized. quimicaorganica.org The order of reactivity towards nucleophilic substitution is generally the reverse of that for electrophilic substitution, with thiophene being more reactive than pyrrole. edurev.in

However, nucleophilic substitution can occur if the rings are substituted with strong electron-withdrawing groups, such as a nitro group. quimicaorganica.orgresearchgate.net These groups help to stabilize the negative charge of the Meisenheimer-like intermediate that forms during the reaction. researchgate.net For instance, studies on nitro-substituted thiophenes have shown that they can undergo nucleophilic substitution. researchgate.net In the case of Thiophene, 2-(2-pyrrolyl)-, the presence of such a group would be necessary to facilitate a nucleophilic attack. Without it, the compound is unlikely to undergo this type of reaction under normal conditions.

Photochemical Reactivity and Isomerization Pathways

The photochemical behavior of Thiophene, 2-(2-pyrrolyl)- and related compounds is complex and can involve various isomerization pathways. netsci-journal.com Irradiation of simple thiophene and pyrrole derivatives can lead to rearrangement products. netsci-journal.comclockss.org For thiophenes, irradiation often results in the formation of isomeric thiophenes, a process believed to proceed through a "Dewar" thiophene intermediate. netsci-journal.comclockss.org In contrast, pyrroles are generally less reactive towards photoisomerization, often leading to decomposition products, although some derivatives like 2-cyanopyrrole can isomerize. netsci-journal.comclockss.org

Theoretical studies on a related molecule, 1-(2-pyrrolyl)-2-(2-thienyl)ethylene, have explored its photoisomerization pathways. nih.govbohrium.com These studies indicate that upon photoexcitation, the molecule can undergo E/Z (trans/cis) isomerization. The proposed mechanism involves relaxation through conical intersections, which are points where the potential energy surfaces of the excited and ground states cross. nih.govbohrium.com Two types of minimum-energy conical intersections (MECIs) have been identified: closed-ring and twisted-pyramidalized structures. nih.govbohrium.com The accessibility of these pathways depends on the initial isomer (cis or trans). nih.gov

Furthermore, the introduction of substituents can significantly alter the photochemical behavior. For example, adding an electron-donating methoxy (B1213986) group to a similar compound, 2-[2-(2-pyrrolyl)ethenyl]pyridine, was found to induce significant changes in its photoisomerization and intramolecular hydrogen atom transfer processes. oup.com

Role as Reactive Intermediates in Complex Chemical Transformations

Thiophene, 2-(2-pyrrolyl)- and its derivatives can act as reactive intermediates in various complex chemical transformations. The inherent reactivity of the individual heterocyclic rings allows them to participate in cycloaddition reactions and serve as building blocks for more complex molecular architectures.

For example, nitro-substituted thiophenes have been observed to react with isoprene (B109036) in Diels-Alder reactions to form pyrrolyl-thiophenes. sciforum.netsciforum.net This demonstrates the dienophilic character of the thiophene ring when activated by an electron-withdrawing group. Additionally, the pyrrole ring can undergo electrophilic addition with certain complexes, leading to the formation of functionalized pyrrole derivatives. rsc.org

The synthesis of highly substituted 2-(2-thienyl)pyrrole derivatives has been achieved through reactions like the Paal-Knorr synthesis and by using branched tricarbonyl compounds, highlighting their role as versatile synthetic intermediates. clockss.org These reactions underscore the utility of the Thiophene, 2-(2-pyrrolyl)- scaffold in constructing larger, more complex heterocyclic systems.

Catalytic Applications and Mechanistic Insights

The unique electronic and structural features of Thiophene, 2-(2-pyrrolyl)- and its derivatives make them promising candidates for various catalytic applications, ranging from organocatalysis to electropolymerization.

Organocatalysts derived from Thiophene, 2-(2-pyrrolyl)- have been developed and studied for their catalytic activity. The combination of the thiophene-pyrrole backbone with catalytically active moieties can lead to efficient and reusable catalysts. For instance, L-Proline and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) units have been attached to a 2,5-di(2-thienyl)pyrrole (TPT) core. metu.edu.tr

A key advantage of these systems is the ability to immobilize the organocatalyst through electrochemical polymerization of the thiophene-pyrrole backbone. metu.edu.tr This creates a solid-supported catalyst that can be easily recovered and reused, addressing a common challenge in organocatalysis. metu.edu.tr The TEMPO-containing immobilized catalyst, for example, has demonstrated reusability for up to four cycles in the oxidation of benzyl (B1604629) alcohol. metu.edu.tr The π-conjugated structure of the polymer support also plays a role in the catalytic cycle, influencing the electronic properties and reactivity of the catalytic sites. metu.edu.trbohrium.com

| Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| PTPT-T (TEMPO-functionalized poly(2,5-di(2-thienyl)pyrrole)) | Oxidation of benzyl alcohol | Reusable for up to four cycles. | metu.edu.tr |

Thiophene, 2-(2-pyrrolyl)- and its derivatives can also act as catalysts or mediators in the electropolymerization of other conjugated monomers. The addition of a catalytic amount of a related compound, 1-(2-pyrrolyl)-2-(2-thienyl)ethylene (PTE), during the electropolymerization of thiophene and 3-methylthiophene (B123197) has been shown to enhance the properties of the resulting polymer. researchgate.netresearchgate.net

The presence of PTE leads to an increase in the rate of polymerization, as well as improved electroactivity and redox stability of the poly(3-methylthiophene) film. researchgate.net The resulting polymer also exhibits higher electrical conductivity. researchgate.net The mechanism is thought to involve the PTE facilitating the initial oxidation steps of the monomer and promoting the coupling of radical cations, which is a key step in the electropolymerization process. acs.orgpsu.edu The lower oxidation potential of the pyrrole-containing compound compared to thiophene likely plays a crucial role in this catalytic effect. nih.gov

Advanced Applications in Materials Science and Optoelectronics

Design and Synthesis of Conjugated Polymers and Oligomers Incorporating Thiophene (B33073), 2-(2-pyrrolyl)- Units

The integration of 2-(2-pyrrolyl)thiophene units into polymeric backbones is a key strategy for creating materials with tailored properties. The synthesis of these polymers can be achieved through various methods, including electrochemical oxidative polymerization and transition metal-catalyzed cross-coupling reactions. tue.nlcdnsciencepub.comtue.nl For instance, the electrochemical polymerization of 2,2'-thienylpyrrole allows for the direct formation of copolymer films. tue.nltue.nl

More controlled and regioregular polymer structures are often obtained through organometallic coupling reactions like Stille and Suzuki polycondensation. acs.orgnih.gov The Stille coupling reaction, for example, has been successfully used to synthesize copolymers based on N-alkyl dithieno[3,2-b:2',3'-d]pyrroles (a fused, more planar analogue of the thienyl-pyrrole system) and thiophene units, resulting in polymers with well-defined structures and high molecular weights. nih.gov These synthetic methodologies provide a versatile platform for designing a wide array of copolymers where the 2-(2-pyrrolyl)thiophene unit can be alternated with other aromatic or heterocyclic moieties to fine-tune the final properties of the material. rsc.orgpsu.edu

Tuning of Electronic Properties through Structural Modification

A significant advantage of using 2-(2-pyrrolyl)thiophene in polymer design is the ability to precisely tune the material's electronic properties through structural modifications. The electronic behavior, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting band gap, can be controlled by several strategies. acs.org

One effective method is the introduction of electron-donating or electron-withdrawing substituent groups onto the polymer backbone. rsc.orgepj.org Studies on novel thiophene-pyrrole-based polymers have shown that electron-donating groups tend to decrease the HOMO-LUMO gap, which can enhance conductivity, while electron-withdrawing groups increase the gap. epj.org Similarly, the choice of comonomer to be polymerized with the thienyl-pyrrole unit plays a crucial role. acs.org Copolymerizing with strong electron-acceptor units like diketopyrrolopyrrole (DPP) or thieno[3,2-b]pyrrole-4,6-dione (TPD) can create donor-acceptor (D-A) copolymers with manipulated optoelectronic properties. nsf.gov

Furthermore, modifying the planarity of the polymer backbone is another key aspect. Incorporating fused-ring systems, such as dithieno[3,2-b:2',3'-d]pyrrole (DTP), enforces a more planar conformation, which enhances π-conjugation along the polymer chain. nih.govresearchgate.net This increased planarity generally leads to a lower band gap and improved charge carrier mobility. psu.eduresearchgate.net

Table 1: Effect of Structural Modification on Electronic Properties

| Polymer System | Modification Strategy | Effect on Electronic Properties | Reference |

|---|---|---|---|

| Thiophene-pyrrole based 1,2,3,4-tetrazine (B1252208) oligomers | Addition of electron-donating groups | Decreased HOMO-LUMO gap (ΔH−L) | epj.org |

| Thiophene-pyrrole based 1,2,3,4-tetrazine oligomers | Addition of electron-withdrawing groups | Increased HOMO-LUMO gap (ΔH−L) | epj.org |

| Poly(3-alkylthiophene)s | Introduction of ester group (electron-withdrawing) | Blue shift in λmax, wider band gap | rsc.org |

| Poly(3-alkylthiophene)s | Introduction of alkoxy group (electron-donating) | Decreased band gap, lower oxidation potential | rsc.org |

Enhancement of Electrical Conductivity, Electroactivity, and Redoxability in Polymeric Systems

Polymers incorporating 2-(2-pyrrolyl)thiophene units exhibit promising electrical properties, which can be significantly enhanced through various chemical and electrochemical approaches. The inherent electroactivity of the pyrrole (B145914) and thiophene rings allows these polymers to undergo reversible oxidation and reduction (doping and de-doping), which is essential for many electronic applications. researchgate.net

The electrical conductivity of these polymers can be dramatically increased upon doping. For instance, iodine-doped polymers of 2,2'-thienylpyrrole have shown conductivities as high as 1.28 × 10⁻¹ S/cm. acs.org Even more impressive results have been achieved with copolymers based on the fused DTP system; these materials, when doped, have exhibited high conductivities of up to 230 S/cm with excellent stability. nih.gov

Research has also demonstrated that the presence of a catalytic amount of a related compound, 1-(2-pyrrolyl)-2-(2-thienyl)ethylene (PTE), during the electropolymerization of thiophene can significantly improve the resulting polythiophene's properties. researchgate.net The copolymer film showed enhanced conductivity, electroactivity, and redoxability compared to pure polythiophene, indicating that the thienyl-pyrrole moiety facilitates easier electron transfer. researchgate.net This enhancement is attributed to the increased conjugation and favorable electronic interactions provided by the PTE unit within the polymer matrix. researchgate.net

Table 2: Electrical Conductivity of Thiophene-Pyrrole Based Polymers

| Polymer System | Condition | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Poly(2,2'-thienylpyrrole) | Undoped | 2.30 × 10⁻³ | acs.org |

| Poly(2,2'-thienylpyrrole) | Iodine-doped | 1.28 × 10⁻¹ | acs.org |

| DTP-co-TH Copolymers | Doped | Up to 230 | nih.gov |

| Polyphosphazenes with pyrrole/thiophene side groups | Chemically oxidized | 4 × 10⁻¹⁰ to 5 × 10⁻⁵ | dtic.mil |

Development of Nonlinear Optical (NLO) Chromophores

The unique electronic structure of molecules containing the 2-(2-pyrrolyl)thiophene motif makes them excellent candidates for nonlinear optical (NLO) applications. NLO materials can alter the properties of light passing through them, a characteristic crucial for technologies like optical switching and frequency conversion. The NLO response in organic molecules arises from the interaction of light with their polarized electron systems, often designed in a donor-π-acceptor (D-π-A) configuration.

Chromophores incorporating pyrrole moieties in the conjugated bridge have demonstrated significantly enhanced NLO effects. acs.org In a direct comparison with analogues using furan (B31954) or thiophene bridges, pyrrole-bridged chromophores showed NLO effects that were up to 3.3 times stronger. acs.org Theoretical studies support these findings, suggesting that the pyrrole group acts as a superior donor compared to furan or thiophene in certain polyene systems, leading to higher second-order polarizabilities. researchgate.net

Structure-Property Relationships for High NLO Response

For chromophores based on thienyl-pyrrole systems, the pyrrole ring often serves as an efficient π-electron-donating component. acs.orgresearchgate.net When this is coupled with a strong electron-acceptor group (like malononitrile, tricyanovinyldihydrofuran, or barbituric acid derivatives) through the conjugated system, a large molecular dipole moment and high hyperpolarizability (a measure of NLO activity) can be achieved. acs.org

Research into related systems has provided further insights. For instance, in NFA-based compounds, modifying the acceptor groups has a profound impact on the NLO response. acs.org Theoretical calculations on various donor-acceptor systems have shown that careful selection of the constituent parts can optimize the first and second-order hyperpolarizabilities (β and γ), which are the microscopic measures of NLO performance. acs.orgresearchgate.net The interplay between the donor strength of the pyrrole, the conductive nature of the thiophene, and the pull of the acceptor group is what ultimately dictates the material's efficiency as an NLO chromophore.

Table 3: NLO Properties of Related Chromophores

| Chromophore System | Key Structural Feature | NLO Property/Finding | Reference |

|---|---|---|---|

| Pyrrole-bridged D-A chromophores | Pyrrole as conjugated bridge | Enhanced NLO effects (up to 3.3x) compared to furan/thiophene analogues | acs.org |

| Pyrrole-nitro polyene systems | Pyrrole as donor group | Predicted to have the highest second-order polarizability vs. furan or thiophene | researchgate.net |

| Polypyrrole derivatives | Different aromatic segments | Significant differences in reverse saturable absorption performance | scirp.org |

Components in Organic Electronic Devices

The favorable electronic and photophysical properties of polymers derived from 2-(2-pyrrolyl)thiophene make them highly suitable for use as active components in a variety of organic electronic devices. Their tunable band gaps, good charge transport characteristics, and processability are key advantages in this field.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials based on thienyl-pyrrole structures are emerging as promising candidates for the emissive layer (EML) or charge-transport layers. epj.orgnsf.gov The ability to tune the polymer's band gap allows for the generation of light of different colors, a fundamental requirement for display and lighting applications. jmaterenvironsci.com

For a material to function effectively in an OLED, its HOMO and LUMO energy levels must be appropriately aligned with those of the adjacent layers (hole and electron transport layers) to ensure efficient injection and recombination of charge carriers. jmaterenvironsci.com The structural versatility of thienyl-pyrrole copolymers provides a pathway to achieve this necessary energy level matching.

While extensive device data for polymers made directly from 2-(2-pyrrolyl)thiophene is still emerging, studies on closely related systems highlight the potential. For example, a multi-resonance emitter using a five-membered thiophene ring as its core achieved a high external quantum efficiency (EQE) of 34.6% in a green OLED. rsc.org In another study, a donor-acceptor copolymer incorporating a 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) unit (a related pyrrole-based fused ring system) was used in an OLED, demonstrating the viability of this class of materials. nsf.gov These findings underscore the potential of polymers containing the 2-(2-pyrrolyl)thiophene building block to contribute to the development of next-generation, high-performance OLEDs.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor used. Copolymers incorporating dithieno[3,2-b:2',3'-d]pyrrole (DTP), a derivative of Thiophene, 2-(2-pyrrolyl)-, have demonstrated surprisingly high charge carrier mobilities. nih.gov For instance, copolymers of DTP and thiophene have been synthesized and found to form high-quality films with low band gaps, ranging from 1.74 to 2.00 eV. nih.gov

In one study, field-effect transistors fabricated from polymers P4 and P6, which are based on N-alkyl dithieno[3,2-b:2',3'-d]pyrroles, exhibited p-channel transistor behavior. nih.gov Interestingly, the as-cast, less ordered films of these polymers showed higher mobilities than the annealed, more crystalline films. The highest maximum and average mobilities were observed for the as-cast P6 polymer, reaching 0.21 and 0.13 cm²/V·s, respectively. nih.gov This counterintuitive finding suggests that a high degree of long-range order is not always necessary for high mobility in these systems.

The incorporation of thiazole (B1198619) rings into oligothiophenes, another strategy to modify the electronic properties, was found to lower the highest occupied molecular orbital (HOMO) level, making the materials less susceptible to p-doping and enhancing the stability of the resulting OFETs. acs.org

| Polymer/Oligomer | Highest Mobility (cm²/V·s) | Condition |

| P6 (DTP-based copolymer) | 0.21 | As-cast |

| P4 (DTP-based copolymer) | Not specified, but lower than P6 | As-cast |

| DHα5T (α,ω-dihexyl quinquethiophene) | 0.1 | Evaporated film (TD = 155 °C) |

Table 1: Charge carrier mobilities of selected Thiophene, 2-(2-pyrrolyl)- based and related organic semiconductors in OFETs.

Organic Photovoltaic Cells (OPVs)

The development of efficient organic photovoltaic (OPV) cells is a key area of research in renewable energy. Thiophene, 2-(2-pyrrolyl)- and its derivatives have proven to be valuable components in the design of both donor and acceptor materials for OPVs. The electron-rich nature of the pyrrole ring can enhance the intramolecular charge transfer (ICT) effect, reduce the optical bandgap, and raise the lowest unoccupied molecular orbital (LUMO) energy level of small molecule acceptors (SMAs). nih.gov

In a notable study, heteroheptacene-based acceptors incorporating a thieno[3,2-b]pyrrole unit were synthesized. nih.gov When paired with the polymer donor PM6, a device based on the ThPy3 acceptor achieved a power conversion efficiency (PCE) of 15.3%. nih.gov This was accompanied by an open-circuit voltage (VOC) of 0.830 V, a short-circuit current density (JSC) of 23.82 mA cm⁻², and a high fill factor (FF) of 0.771. nih.gov These results highlight the potential of thieno[3,2-b]pyrrole units in developing high-performance non-fullerene polymer solar cells. nih.gov

Furthermore, copolymers based on diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene (B52689) have been investigated as hole transporting layers (HTLs) in perovskite solar cells, demonstrating PCEs of up to 14.1%. rsc.org

| Acceptor/HTL | Donor | VOC (V) | JSC (mA/cm²) | FF | PCE (%) |

| ThPy3 | PM6 | 0.830 | 23.82 | 0.771 | 15.3 |

| IT-4Cl | PM6 | 0.798 | 20.89 | 0.758 | 12.6 |

| PBTTT-14 (HTL) | Perovskite | Not specified | Not specified | Not specified | 14.1 |

| PDBT-co-TT (HTL) | Perovskite | Not specified | Not specified | Not specified | 12.0 |

| spiro-OMeTAD (HTL) | Perovskite | Not specified | Not specified | Not specified | 10.2 |

Table 2: Photovoltaic performance of solar cells incorporating Thiophene, 2-(2-pyrrolyl)- derivatives.

Fabrication of Chemical Sensing Platforms

The inherent conductivity and environmental sensitivity of polymers derived from Thiophene, 2-(2-pyrrolyl)- make them excellent candidates for chemical sensing applications.

Gas Sensing Capabilities

Conducting polymers such as those based on thiophene and pyrrole have been utilized as the active layers in gas sensors since the 1980s. mdpi.com These sensors offer advantages such as high sensitivity, short response times, and room temperature operation. mdpi.com

A polymer synthesized from 1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole has been specifically studied for its ammonia (B1221849) gas sensing properties. researchgate.net The resistance of this polymer was found to increase linearly with the concentration of ammonia, demonstrating its potential for use in ammonia gas detectors. researchgate.net The polymer exhibited good thermal stability, withstanding temperatures up to 435°C with only a 10% weight loss. researchgate.net

Biosensor Development through Functionalized Polymers

The functionalization of Thiophene, 2-(2-pyrrolyl)- based polymers opens up possibilities for the development of highly specific and sensitive biosensors. Copolymers of 2,5-dithienylpyrrole-ferrocene and 3,4-ethylenedioxythiophene (B145204) have been employed to create a catechol biosensor. researchgate.net

In another approach, a polythiophene conducting film was used to immobilize glucose oxidase (GOx) for amperometric glucose biosensing. nih.gov The modification of this polymer film with graphene oxide further enhanced the biosensor's performance, resulting in a linear dynamic range of 1.0–10 mM, a detection limit of 0.036 mM, and a sensitivity of 9.4 µA mM⁻¹ cm⁻². nih.gov

Furthermore, biosensors have been developed using polyaniline (PAN) or poly(3,4-ethylenedioxythiophene) (PEDOT) nanofibers for the detection of phenolic compounds. researchgate.net For instance, a Pt/PAN(-MWCNTs)/PPy NFs/PPO biosensor exhibited a high sensitivity of 10364 µA/mM·cm² for phenol (B47542) detection. researchgate.net

Exploration as Anion Binding Agents

The unique structural features of molecules containing pyrrole and thiophene rings also lend themselves to applications in supramolecular chemistry, particularly as anion binding agents. Calix mdpi.compyrroles, which are macrocyclic compounds containing four pyrrole rings, have been shown to bind anions through hydrogen bonding. rsc.orgresearchgate.net

The incorporation of thiophene rings into the calix mdpi.compyrrole framework has been explored to investigate anion-π interactions. "Two-wall" aryl extended calix mdpi.compyrroles containing thiophene have been synthesized and their halide anion binding strengths were studied. biocrick.com It was found that the thiophene rings participate in the stabilization of anions through anion-π interactions. biocrick.com The α,α-(cis)-isomers of these compounds showed stronger binding towards fluoride (B91410) (F⁻) and chloride (Cl⁻) anions compared to their α,β-(trans)-isomers. biocrick.com In both isomeric forms, the binding with the fluoride anion was stronger than with the chloride anion. biocrick.com

| Calix mdpi.compyrrole Isomer | Anion | Binding Strength |

| α,α-(cis)-isomers (8a, 9a, 10a) | F⁻, Cl⁻ | Strong |

| α,β-(trans)-isomers (8b, 9b, 10b) | F⁻, Cl⁻ | Weaker than cis-isomers |

Table 3: Relative anion binding strengths of thiophene-containing calix mdpi.compyrrole isomers.

Coordination Chemistry of Thiophene, 2 2 Pyrrolyl Based Ligands

Design and Synthesis of Thiophene (B33073), 2-(2-pyrrolyl)-Functionalized Ligands

The design of ligands incorporating the 2-(2-pyrrolyl)thiophene moiety often aims to create multidentate systems capable of forming stable complexes with metal ions. These ligands can be functionalized to modulate their steric and electronic properties, thereby influencing the geometry and reactivity of the resulting metal complexes.

A common synthetic strategy involves the Clauson-Kaas reaction, where 2-aminothiophenes react with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst to form the pyrrole (B145914) ring. jst.go.jp This method has been successfully employed to prepare 2-(pyrrol-1-yl)thiophene-3-carbonitriles. jst.go.jp Another approach is the Suzuki coupling reaction, which allows for the connection of a thiophene boronic acid with a pyrrole derivative, expanding the structural diversity of these ligands. researchgate.netresearchgate.net Additionally, Michael additions and condensation reactions have been utilized to synthesize functionalized thiophene and pyrrole-based ligands. rsc.orgrsc.orgajgreenchem.com

Complexation with Transition Metal Ions and Main Group Elements

Ligands based on 2-(2-pyrrolyl)thiophene exhibit versatile coordination behavior, forming complexes with a range of transition metal ions and some main group elements. The nitrogen and sulfur heteroatoms within the ligand framework provide potential coordination sites, allowing for various binding modes.

These ligands have been shown to form stable complexes with transition metals such as palladium(II), platinum(II), cobalt(II), nickel(II), copper(II), and zinc(II). rsc.orgrsc.orgnih.govtandfonline.comtandfonline.com The coordination can occur through the nitrogen of the pyrrole ring and the sulfur of the thiophene ring, or through functional groups appended to the core structure. For instance, Schiff base derivatives of pyrrole-2-carboxaldehyde have been shown to coordinate to metal ions through the azomethine nitrogen and other donor atoms. researchgate.netresearchgate.net

Complexation with main group elements has also been explored. For example, lithium complexes have been synthesized and structurally characterized, providing insights into the electrostatic interactions between the metal and the thiophene ring. acs.org

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., NMR, IR)

Spectroscopic techniques are crucial for elucidating the nature of metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of complex formation. A notable shift in the ν(N-H) stretching frequency of the pyrrole ring can indicate its involvement in coordination. rsc.org For instance, in some metal complexes, the appearance of new bands in the low-frequency region (e.g., 375-594 cm⁻¹) is attributed to the formation of M-N and M-S bonds. ajgreenchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Shifts in the chemical shifts of the pyrrole and thiophene protons upon complexation indicate the coordination of these rings to the metal center. rsc.orgrsc.org For example, a downfield shift of the azomethine proton in Schiff base ligands upon complexation suggests coordination through the azomethine nitrogen. researchgate.net ³¹P NMR is also utilized when the ligand framework includes phosphine (B1218219) groups. rsc.orgrsc.org

Structural Analysis of Coordination Compounds via X-ray Crystallography

X-ray crystallographic studies have confirmed various coordination modes for 2-(2-pyrrolyl)thiophene-based ligands. For example, in a platinum(II) complex of a pyrrole-based Schiff base, the ligand was found to coordinate in a bidentate fashion. nih.gov The crystal structure of a palladium complex with a thiophene-functionalized phosphine ligand has also been determined, providing detailed insights into its solid-state structure. rsc.orgrsc.org These studies are essential for understanding the steric and electronic effects of the ligand on the properties of the metal complex.

Applications in Catalysis and Organometallic Transformations

The unique properties of metal complexes derived from 2-(2-pyrrolyl)thiophene ligands have led to their exploration in various catalytic applications.

Ligands for Cross-Coupling Reactions (e.g., Kumada Coupling)

Ligands containing thiophene and pyrrole moieties have been employed in palladium- and nickel-catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling. acs.orgjcu.edu.au These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The electronic properties of the thiophene and pyrrole rings can influence the catalytic activity and selectivity of the metal center. For instance, nickel(II) pincer complexes have been shown to be effective catalysts for the Kumada coupling of alkyl halides with aryl and heteroaryl Grignard reagents, tolerating a wide range of functional groups. acs.org The Kumada reaction is also a key method for synthesizing oligothiophenes, where a Grignard reagent prepared from a bromothiophene is coupled with another thiophene derivative in the presence of a nickel or palladium catalyst. nih.gov

Future Research Directions and Emerging Paradigms in Thiophene, 2 2 Pyrrolyl Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While classical methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses have been traditionally used for pyrrole (B145914) synthesis, they often suffer from limitations like harsh reaction conditions, low yields, and poor regioselectivity when applied to complex structures like 2-(2'-thienyl)pyrroles. unimi.itrsc.org The preparation of the requisite 1,4-dicarbonyl precursors can also be a multi-step and inefficient process. rsc.org Consequently, a significant future direction is the development of more efficient, sustainable, and versatile synthetic strategies.

Recent advancements have moved towards transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and decarboxylative couplings, to construct the C-C bond between the thiophene (B33073) and pyrrole rings. core.ac.uk For instance, the Suzuki reaction has been successfully employed for the synthesis of 5-(thiophen-2-yl)-1H-indazoles, a related heterocyclic system, though challenges like protodeboronation of thiopheneboronic acids can lead to lower yields. mdpi.com Palladium-catalyzed decarboxylative coupling has also shown promise, yielding 1-methyl-2-(5-methylthiophen-2-yl)-1H-pyrrole in good yield. core.ac.uk

Emerging paradigms focus on innovative, green, and cost-efficient processes. unimi.it This includes the development of novel multicomponent reactions and domino reactions that can construct the desired heterocyclic core in a single step from simple starting materials. nih.gov One novel approach involves the synthesis of pyrroles from nitrodienes, which has been reported as an alternative strategy for constructing the pyrrole nucleus. unimi.it Another reported methodology enables the preparation of 2-(2'-thienyl)pyrroles functionalized at the nitrogen atom with various alkyl or aryl groups through the thionation of γ-keto amides with Lawesson's reagent, followed by intramolecular cyclization. rsc.orgcore.ac.uk The exploration of catalytic systems using earth-abundant metals and the use of greener solvents and energy sources like microwave irradiation are also critical areas for future synthetic development. nih.gov

| Synthetic Strategy | Description | Key Features/Challenges | Reference |

| Paal-Knorr Condensation | Condensation of 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines. | A classical method; precursor synthesis can be challenging and low-yielding. | rsc.org |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, and decarboxylative coupling to form the thiophene-pyrrole bond. | Offers versatility; challenges include catalyst choice and side reactions like protodeboronation. | core.ac.ukmdpi.com |

| Lawesson's Reagent Method | Thionation of γ-keto amides followed by intramolecular cyclization. | Allows for N-functionalization; yields can be modest and mixtures of products may form. | rsc.orgcore.ac.uk |

| Nitrodienes Cyclization | Construction of the pyrrole nucleus from nitrodienes. | A novel and alternative strategy for building the heterocyclic core. | unimi.it |

| Multicomponent Reactions | Combining three or more starting materials in a single pot to form the product. | High atom economy and efficiency; a key area for sustainable synthesis. | nih.gov |

Advanced Multiscale Computational Modeling for Predictive Material Design

Computational chemistry has become an indispensable tool for accelerating materials discovery. For complex π-conjugated systems like those based on Thiophene, 2-(2-pyrrolyl)-, multiscale modeling approaches are crucial for predicting and understanding their optoelectronic, structural, and charge transport properties. rsc.orgresearchgate.net Future research will increasingly rely on these in silico methods to guide the synthesis of new materials with tailored functionalities, reducing the trial-and-error cycle of laboratory work.

At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to investigate the electronic structure, frontier molecular orbital (FMO) energies (HOMO and LUMO), and absorption spectra of individual molecules. researchgate.netacs.orgresearchgate.net These calculations are vital for predicting the band gap, color, and redox potentials of new materials. researchgate.netnih.gov For example, DFT studies on newly designed 2,5-di(2-thienyl)pyrrole derivatives have been used to explore how different substituents affect their electronic and optical properties, suggesting their potential as precursors for optoelectronic and sensor applications. researchgate.net

Moving up in scale, all-atom (AA) and coarse-grained (CG) molecular dynamics (MD) simulations are employed to model the behavior of polymer chains and their assembly in the solid state. rsc.org These simulations provide insights into molecular packing, thin-film morphology, and conformational dynamics (e.g., thiophene-thiophene dihedral angles), which are critical for charge transport in organic electronic devices. rsc.orgresearchgate.net By combining QM calculations with MD simulations, researchers can bridge the gap between molecular structure and macroscopic material properties. rsc.org The integration of machine learning (ML) frameworks with these simulation techniques represents a new frontier, enabling high-throughput screening of virtual compound libraries and the accurate prediction of properties like glass transition temperatures (Tg) for high-performance conjugated polymers. rsc.org

| Modeling Technique | Scale | Predicted Properties | Application in Thiophene-Pyrrole Systems | Reference |

| Density Functional Theory (DFT) | Molecular | HOMO/LUMO energies, band gap, molecular geometry, reactivity indices. | Rational design of non-fullerene acceptors for OPVs; screening of derivatives. | researchgate.netacs.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Molecular | Electronic absorption spectra (UV-Vis), excitation energies. | Predicting optical properties for electrochromic and photovoltaic materials. | researchgate.netnih.gov |

| Molecular Dynamics (MD) | Nanoscale | Polymer conformation, thin-film morphology, molecular packing, persistence length. | Understanding structure-property relationships in conjugated polymers for OFETs. | rsc.orgresearchgate.net |

| Multiscale Modeling (QM/MD/CG) | Molecular to Mesoscale | Charge mobility, thermomechanical properties, self-assembly. | Predictive design of high-performance polymers for organic solar cells. | rsc.orgresearchgate.net |

Integration into Hybrid Organic-Inorganic Architectures

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both components, such as the processability and electronic tunability of organic polymers with the stability and functionality of inorganic materials. rsc.org The Thiophene, 2-(2-pyrrolyl)- moiety is an excellent candidate for inclusion in such hybrids due to its robust electrochemical properties and versatile functionality.

Future research will focus on creating novel hybrid materials where the thiophene-pyrrole unit is chemically bonded (Class II hybrid) or blended with (Class I hybrid) an inorganic framework. rsc.org One emerging area is the integration of these organic units with polyhedral oligomeric silsesquioxane (POSS) nanostructures. metu.edu.tr These hybrids can exhibit unique thermal, mechanical, and electronic properties due to their well-defined, nanometer-scale, cage-like inorganic core. metu.edu.tr

Another promising direction is the electropolymerization of thiophene-pyrrole monomers in the presence of inorganic polyoxometalates or metal-dithiolene complexes, such as [Ni(dmit)2]2−. researchgate.net This method allows for the in-situ formation of a conductive polymer film (polypyrrole/polythiophene) that incorporates the inorganic anions as dopants. researchgate.net These hybrid films are electroactive, with redox processes corresponding to both the polymer backbone and the inorganic complex, making them attractive for applications in electrocatalysis, sensing, and energy storage. The development of synthetic protocols that allow for precise control over the interface and morphology of these hybrid materials will be critical for optimizing their performance. rsc.org

Exploration of Unconventional Reactivity and Supramolecular Interactions

Beyond their use in conjugated polymers, the unique electronic nature of the Thiophene, 2-(2-pyrrolyl)- scaffold invites the exploration of unconventional reaction pathways and novel supramolecular assemblies. Future work in this area could unlock new functionalities and materials that are not accessible through traditional polymerization routes.

Investigations into the reactivity of the heterocyclic rings could lead to new functionalization strategies. For example, studies on the acylation, formylation, and ethynylation of 2,5-di(thienyl)pyrroles have demonstrated that the pyrrole and thiophene rings can be selectively modified. researchgate.netresearchgate.net More complex reactivity, such as the generation of transient ketocarbene intermediates from silylated thiophene triflates, points towards unprecedented mechanisms that could be harnessed for novel molecular constructions, even if the initially sought-after hetaryne intermediates are not formed. acs.org

In the realm of supramolecular chemistry, the Thiophene, 2-(2-pyrrolyl)- unit can act as a building block for larger, well-defined architectures. The nitrogen and sulfur heteroatoms can participate in non-covalent interactions, including hydrogen bonding and coordination with metal ions. A significant emerging paradigm is the construction of metallo-supramolecular polymers (MSPs). nih.gov By equipping thiophene-pyrrole based unimers with coordinating end-groups like terpyridine, they can be assembled with metal ions such as Zn(II) or Fe(II) to form linear, conjugated MSPs. nih.gov These materials exhibit interesting photophysical properties, including luminescence in the near-infrared (NIR) region, and their properties can be modulated by the choice of the metal ion. nih.gov Future research will likely explore a wider range of metal ions and linker units to create dynamic and responsive supramolecular systems.

Rational Design for Enhanced Performance in Emerging Technologies

The ultimate goal of research into Thiophene, 2-(2-pyrrolyl)- systems is their application in advanced technologies. Rational design, guided by the computational models described in section 7.2, is key to enhancing material performance for specific applications. nih.govacs.org

Organic Photovoltaics (OPVs): Thiophene-pyrrole units are attractive components for both polymer donors and non-fullerene acceptors (NFAs) in OPV devices. researchgate.net The ability to tune the HOMO/LUMO energy levels through chemical modification is crucial for optimizing the open-circuit voltage and ensuring efficient charge separation at the donor-acceptor interface. acs.orgresearchgate.net Future work will focus on designing novel donor-acceptor copolymers and NFAs incorporating the thiophene-pyrrole motif to achieve broader solar spectrum absorption and improved charge mobility. researchgate.netscispace.comacs.org For instance, DFT has been used to design NFAs based on a thiophene[3,2-b]pyrrole core, predicting that certain end-cap modifications could lead to superior electron-transporting materials. acs.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): For OFETs, high charge carrier mobility and good environmental stability are paramount. The rational design of polymers based on units like diketopyrrolopyrrole (DPP), which shares structural similarities with fused thiophene-pyrrole systems, has led to high-performance materials. mdpi.com Future designs will focus on creating more planar backbones to enhance intermolecular π-π stacking and facilitate efficient charge transport. researchgate.net Terpolymerization, where a third monomer is introduced into the polymer backbone, is an emerging strategy to fine-tune the electronic properties and morphology, potentially improving electron mobility in N-type or ambipolar transistors. mdpi.com

Sensors and Electrochromics: The electrochemical stability and redox activity of polymers derived from thiophene-pyrrole monomers make them excellent candidates for electrochemical sensors and electrochromic devices. researchgate.netresearchgate.net N-substituents on the pyrrole ring can be tailored to act as recognition sites for specific analytes. researchgate.net For electrochromics, the goal is to design polymers that exhibit high optical contrast, fast switching times, and multiple colors. researchgate.net Copolymers of thiophene-pyrrole derivatives with other electroactive monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been shown to produce materials with desirable electrochromic properties, a field ripe for further exploration. tandfonline.com The integration of energy storage capabilities into these electrochromic systems to create "smart windows" is a particularly exciting future direction. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-pyrrolyl)thiophene, and how do traditional methods compare with modern catalytic approaches?

- Answer : Traditional synthesis involves using 1,4-dicarbonyl compounds with phosphorus sulfides to form thiophene cores, followed by functionalization to introduce pyrrolyl groups . Modern approaches employ cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to attach pyrrole moieties directly to the thiophene ring, improving regioselectivity and yield. For example, the Pinner method has been adapted to synthesize imidazoline-functionalized thiophene derivatives, enabling precise substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-pyrrolyl)thiophene, and how are key spectral features interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, with NMR revealing proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and NMR identifying carbon hybridization. X-ray Photoelectron Spectroscopy (XPS) can confirm sulfur and nitrogen bonding states (e.g., S 2p peaks at ~164 eV for thiophene) . Photoelectron spectra provide insights into electronic structures, where ionization potentials correlate with heteroaromatic stabilization .

Q. What thermodynamic properties of 2-(2-pyrrolyl)thiophene are essential for predicting its stability under experimental conditions?

- Answer : Key thermodynamic parameters include heat of formation, bond dissociation energies, and conformational energy barriers. NIST data on analogous thiophene derivatives (e.g., 2-methylthiophene) suggest that non-planar conformations due to steric hindrance between pyrrolyl and thiophene groups may influence thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in photoelectron spectral data for 2-(2-pyrrolyl)thiophene derivatives observed across studies?

- Answer : Discrepancies may arise from differences in sample purity or experimental setups (e.g., ionization sources). A systematic approach involves:

- Reproducing spectra under controlled conditions (e.g., inert atmosphere).

- Comparing computational simulations (DFT) with empirical data to validate electronic transitions .

- Cross-referencing with high-resolution mass spectrometry to confirm molecular integrity .

Q. What strategies are recommended for achieving regioselective functionalization of 2-(2-pyrrolyl)thiophene without disrupting the heteroaromatic system?

- Answer : Directed ortho-metalation using lithium amides can selectively deprotonate specific positions, enabling electrophilic substitution. Protecting groups (e.g., Boc on pyrrole nitrogen) prevent unwanted side reactions during halogenation or cross-coupling . Recent studies also highlight palladium-catalyzed C–H activation as a regioselective method for introducing aryl or alkyl groups .

Q. How do computational studies contribute to understanding the electronic properties of 2-(2-pyrrolyl)thiophene, and what challenges arise in modeling its non-planar conformations?

- Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, critical for optoelectronic applications. Challenges include accurately modeling dihedral angles between thiophene and pyrrole rings, which affect conjugation. Basis set selection (e.g., 6-31G*) and solvent effect simulations (PCM models) improve accuracy .

Q. What methodologies are used to validate synthetic routes for 2-(2-pyrrolyl)thiophene derivatives when conflicting spectral data arise?

- Answer : Multi-technique validation is essential:

- Chromatography : HPLC purity checks to rule out byproducts.

- Spectroscopy : IR and UV-Vis to confirm functional groups and conjugation.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

- Comparative Analysis : Align experimental NMR shifts with literature values for analogous compounds .

Methodological Considerations

- Data Contradiction Analysis : When spectral or reactivity data conflict, replicate experiments with standardized protocols and consult computational models to identify artifacts .

- Experimental Design : For synthesis, prioritize modular approaches (e.g., stepwise functionalization) to isolate intermediates and troubleshoot reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.